tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the 3-position and a tert-butyl ester group at the 1-carboxylate position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves the iodination of a pyrazolopyridine precursor. One common method includes the reaction of a pyrazolopyridine derivative with iodine in the presence of a suitable oxidizing agent. The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of the pyrazolopyridine core, iodination, and esterification. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolopyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as tert-butyl 3-azido-1H-pyrazolo[4,3-b]pyridine-1-carboxylate or tert-butyl 3-thiocyanato-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives of the pyrazolopyridine ring.
Scientific Research Applications
Chemistry: tert-Butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential inhibitor of various enzymes and receptors. It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function . The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated .
Comparison with Similar Compounds
- tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Comparison: tert-Butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C11H12IN3O2 |
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Molecular Weight |
345.14 g/mol |
IUPAC Name |
tert-butyl 3-iodopyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12IN3O2/c1-11(2,3)17-10(16)15-7-5-4-6-13-8(7)9(12)14-15/h4-6H,1-3H3 |
InChI Key |
LTBXLCODFBGTHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=N1)I)N=CC=C2 |
Origin of Product |
United States |
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